6-Chloro-2-(2,5-dichlorophenyl)oxazolo[5,4-b]pyridine
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Overview
Description
6-Chloro-2-(2,5-dichlorophenyl)oxazolo[5,4-b]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system
Preparation Methods
The synthesis of 6-Chloro-2-(2,5-dichlorophenyl)oxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the reaction of 2,5-dichlorobenzoyl chloride with 2-aminopyridine in the presence of a base to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
6-Chloro-2-(2,5-dichlorophenyl)oxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl and pyridine rings can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form oxazolone derivatives or reduction to form amine derivatives. Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
6-Chloro-2-(2,5-dichlorophenyl)oxazolo[5,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Materials Science: The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: Researchers use the compound to study enzyme inhibition and protein-ligand interactions due to its ability to bind to specific molecular targets.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(2,5-dichlorophenyl)oxazolo[5,4-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
6-Chloro-2-(2,5-dichlorophenyl)oxazolo[5,4-b]pyridine can be compared with other similar compounds, such as:
2-(2,6-Dichlorophenyl)oxazolo[4,5-b]pyridine: This compound has a similar structure but differs in the position of the chlorine atoms on the phenyl ring. This difference can affect its reactivity and biological activity.
6-Chloro-oxazolo[5,4-b]pyridin-2-ylamine: This compound has an amine group instead of a phenyl group, which can significantly alter its chemical properties and applications.
Properties
Molecular Formula |
C12H5Cl3N2O |
---|---|
Molecular Weight |
299.5 g/mol |
IUPAC Name |
6-chloro-2-(2,5-dichlorophenyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C12H5Cl3N2O/c13-6-1-2-9(15)8(3-6)11-17-10-4-7(14)5-16-12(10)18-11/h1-5H |
InChI Key |
ISDFSRNXUYQTPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC3=C(O2)N=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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